molecular formula C6H7FN2 B591758 (5-Fluoropyridin-2-yl)methanamine CAS No. 561297-96-9

(5-Fluoropyridin-2-yl)methanamine

Cat. No. B591758
M. Wt: 126.134
InChI Key: OALKYGZLLCDVEN-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester (1.5 g, 7.3 mmol) in DMF (5 mL) and add sodium azide (950 mg, 14.6 mmol). Stir the mixture for 30 min, then dilute with hexane/EtOAc (1:1, 50 mL). Wash the mixture with 10% aqueous NaCl (3×10 mL). Dry the combined organic extracts over Na2SO4 and remove half of the solvent in vacuo. Add EtOAc (20 mL) and a suspension of 10% Pd/C (200 mg) in EtOAc (2 mL). Stir the mixture for 1 h at ambient temperature in a pressurized vessel under 50 psi of hydrogen. Filter the slurry through Celite® and concentrate in vacuo to obtain 2-aminomethyl-5-fluoro-pyridine (613 mg, 60% yield, 80% purity by GC/MS). GC-MS m/z: 126 (M+).
Name
methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]OS(C)(=O)=O)=[N:6][CH:7]=1.[N-:14]=[N+]=[N-].[Na+]>CN(C=O)C.CCCCCC.CCOC(C)=O>[NH2:14][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=CC(=NC1)COS(=O)(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
hexane EtOAc
Quantity
50 mL
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the mixture with 10% aqueous NaCl (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
CUSTOM
Type
CUSTOM
Details
remove half of the solvent in vacuo
ADDITION
Type
ADDITION
Details
Add EtOAc (20 mL) and a suspension of 10% Pd/C (200 mg) in EtOAc (2 mL)
STIRRING
Type
STIRRING
Details
Stir the mixture for 1 h at ambient temperature in a pressurized vessel under 50 psi of hydrogen
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the slurry through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.